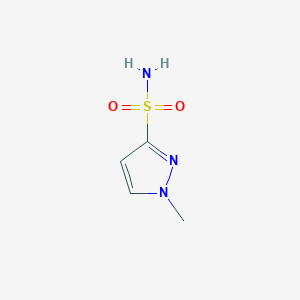

1-Methyl-1H-pyrazole-3-sulfonamide

Descripción general

Descripción

1-Methyl-1H-pyrazole-3-sulfonamide is a chemical compound with the CAS Number: 88398-97-4 . It has a molecular weight of 161.18 and its IUPAC name is this compound . It is a solid under normal conditions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives can be synthesized from various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The InChI code for this compound is 1S/C4H7N3O2S/c1-7-3-2-4 (6-7)10 (5,8)9/h2-3H,1H3, (H2,5,8,9) . This indicates that the molecule consists of 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Aplicaciones Científicas De Investigación

COX-2 Inhibitors : A study by Penning et al. (1997) involved synthesizing a series of sulfonamide-containing 1,5-diarylpyrazole derivatives to evaluate their ability to inhibit cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research led to the identification of celecoxib, a drug currently used for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Antiproliferative Activities : Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives and tested their antiproliferative activities against HeLa and C6 cell lines. Some compounds showed promising broad-spectrum antitumor activity (Mert et al., 2014).

Carbonic Anhydrase Inhibitors : Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their inhibitory activity on human carbonic anhydrase isozymes I and II, showing effective inhibition (Büyükkıdan et al., 2017).

Bioactive Sulfonamide Derivatives : A study by Ozgun et al. (2019) synthesized and characterized pyrazoline benzensulfonamides as inhibitors for carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity (Ozgun et al., 2019).

Synthesis of Heterocyclic Sulfonamides : Tucker et al. (2015) developed a 3-step protocol for synthesizing pyrazole-4-sulfonamides, demonstrating the utility of sulfur-functionalized aminoacrolein derivatives in medicinal chemistry (Tucker et al., 2015).

Antimicrobial Activity : El‐Emary et al. (2002) conducted a study focusing on the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole and evaluated their antimicrobial activity (El‐Emary et al., 2002).

Safety and Hazards

1-Methyl-1H-pyrazole-3-sulfonamide is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

1-Methyl-1H-pyrazole-3-sulfonamide is a synthetic specialty chemical useful in the synthesis of pharmaceuticals and specialty organic chemicals . It is known for its multiple biological activities .

Mode of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, generally act through competitive inhibition of folic acid synthesis, which prevents the growth and reproduction of microorganisms

Biochemical Pathways

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities . This suggests that this compound might affect multiple biochemical pathways, although the specifics would depend on the exact targets of the compound.

Pharmacokinetics

It is known that the compound should be stored at 2-8°c under dry conditions . This suggests that the compound might be sensitive to temperature and humidity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It has been suggested that pyrazole derivatives can have antiproliferative activities . This suggests that this compound might inhibit cell growth and division, although the specifics would depend on the exact targets of the compound.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by temperature and humidity, as suggested by its storage conditions . Additionally, the compound’s interactions with its targets might be influenced by the presence of other molecules in the environment, as suggested by the competitive inhibition mechanism of sulfonamides .

Propiedades

IUPAC Name |

1-methylpyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-7-3-2-4(6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROYEWDIUWFDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-97-4 | |

| Record name | 1-methyl-1H-pyrazole-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Morpholin-4-ylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)

methanone](/img/structure/B2903637.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2903638.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2903639.png)

![2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2903640.png)

![(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2903642.png)

![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)

![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2903647.png)